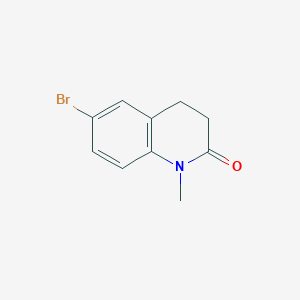
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is represented by the InChI code: 1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one include a molecular weight of 240.09600 . The compound is a solid . Its melting point is between 81 - 83 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one serves as a valuable intermediate for synthesizing various pharmacologically active molecules. Its structure is a part of the tetrahydroquinoline family, which is known for its presence in compounds with antimalarial, anticancer, and anti-HIV properties . Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects.
Organic Synthesis
This compound is used in organic synthesis as a building block for constructing complex organic molecules. Its bromine atom is a reactive site that can undergo further transformations, such as Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds . This enables chemists to create a diverse range of organic compounds for further study or application.
Drug Discovery
In the realm of drug discovery, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is utilized for lead optimization. It can be modified to enhance its interaction with biological targets, thereby increasing the potency and selectivity of potential drug candidates . Its versatility makes it a valuable scaffold in the early stages of drug development.
Material Science
While not traditionally associated with material science, organic compounds like 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be used to modify the properties of materials at a molecular level. For instance, they can be incorporated into polymers to alter their thermal stability, conductivity, or biodegradability .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly in enzymes that interact with quinoline derivatives. By observing how the compound is metabolized or transformed by various enzymes, researchers can gain insights into enzyme mechanisms and design inhibitors or activators for therapeutic purposes .
Pharmacology
Pharmacologically, 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be used to study the pharmacokinetics and pharmacodynamics of new drug candidates. It can serve as a reference compound to compare absorption, distribution, metabolism, and excretion (ADME) profiles .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify similar compounds in complex mixtures .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-12-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZUBLIVYKUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
1092523-03-9 | |
| Record name | 6-bromo-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


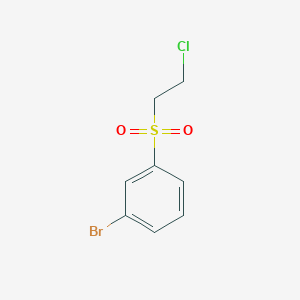



![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
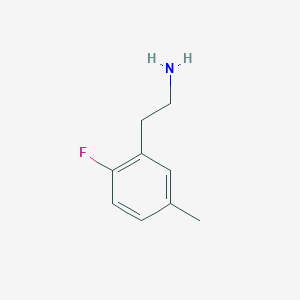
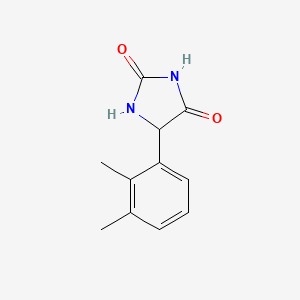
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)
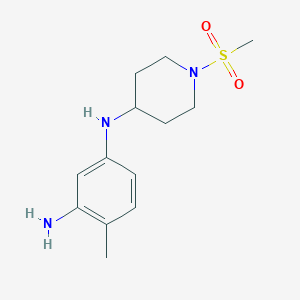
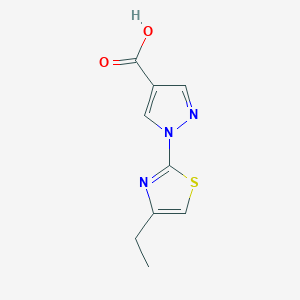
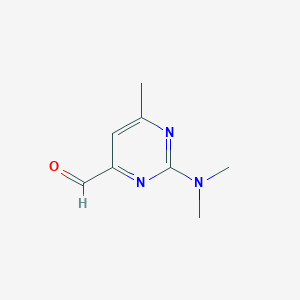

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)